4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 3-methylpyrazole to obtain 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using a suitable chlorinating agent like copper(II) chloride to yield 4-chloro-3-nitro-1H-pyrazole . The final step involves the reaction of this intermediate with carbohydrazide under controlled conditions to produce the target compound .
Chemical Reactions Analysis
4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amino derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted pyrazole derivatives
Scientific Research Applications
4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, influencing its binding to biological targets and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzymatic activities and cellular processes .
Comparison with Similar Compounds
4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds such as:
4-chloro-3,5-dinitropyrazole: Known for its use as a precursor in the synthesis of high-energy materials.
3,5-diamino-4-nitro-1H-pyrazole:
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Explored for its unique structural features and potential biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of pyrazole derivatives in scientific research and industrial applications.
Properties
IUPAC Name |
4-chloro-3-nitro-1H-pyrazole-5-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN5O3/c5-1-2(4(11)7-6)8-9-3(1)10(12)13/h6H2,(H,7,11)(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXSYLDEWJXSDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=C(NN=C1[N+](=O)[O-])C(=O)NN)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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